molecular formula C21H16BrN3OS B11122029 N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B11122029
M. Wt: 438.3 g/mol
InChI Key: HSSCEYZMTOHDBX-LICLKQGHSA-N
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Description

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound characterized by the presence of a thiazole ring, bromophenyl, and methylphenyl groups

Properties

Molecular Formula

C21H16BrN3OS

Molecular Weight

438.3 g/mol

IUPAC Name

N-[2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H16BrN3OS/c1-13-6-8-16(9-7-13)19-21(24-14(2)26)27-20(25-19)17(12-23)10-15-4-3-5-18(22)11-15/h3-11H,1-2H3,(H,24,26)/b17-10+

InChI Key

HSSCEYZMTOHDBX-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC(=CC=C3)Br)/C#N)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC(=CC=C3)Br)C#N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-amino-4-(4-methylphenyl)thiazole in the presence of a base to form the intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(1E)-2-(4-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE
  • N-{2-[(1E)-2-(3-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE

Uniqueness

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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